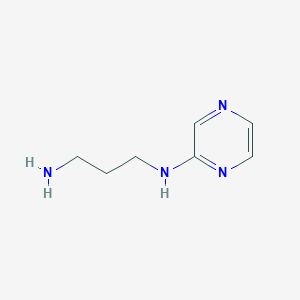
N-(2-pyrazinyl)-1,3-diaminopropane
描述
N-(2-pyrazinyl)-1,3-diaminopropane is a nitrogen-containing heterocyclic compound with a pyrazine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrazinyl)-1,3-diaminopropane typically involves the reaction of pyrazine derivatives with appropriate amines. One common method involves the reaction of 2-chloropyrazine with 3-aminopropylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
化学反应分析
Types of Reactions
N-(2-pyrazinyl)-1,3-diaminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated pyrazine derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Halogenated pyrazine derivatives, nucleophiles (amines, thiols); solvents like dimethylformamide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学研究应用
N-(2-pyrazinyl)-1,3-diaminopropane has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is employed in the development of advanced materials, including polymers and coordination complexes with unique properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of N-(2-pyrazinyl)-1,3-diaminopropane involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it can inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
相似化合物的比较
Similar Compounds
2-Aminopyrazine: A simpler analog with a single amino group attached to the pyrazine ring.
3-Aminopyrazine: Another analog with the amino group positioned differently on the pyrazine ring.
2-(2-Aminoethylamino)pyrazine: A compound with a similar structure but with a different alkyl chain length.
Uniqueness
N-(2-pyrazinyl)-1,3-diaminopropane is unique due to the presence of both a pyrazine ring and a 3-aminopropylamino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structure allows for versatile modifications, enabling the synthesis of a wide range of derivatives with tailored properties for specific research and industrial purposes .
属性
CAS 编号 |
125767-33-1 |
|---|---|
分子式 |
C7H12N4 |
分子量 |
152.20 g/mol |
IUPAC 名称 |
N'-pyrazin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C7H12N4/c8-2-1-3-10-7-6-9-4-5-11-7/h4-6H,1-3,8H2,(H,10,11) |
InChI 键 |
JEMXVGGRPVPTAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)NCCCN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
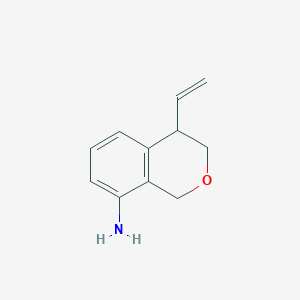
![1-Benzyl-7-(5-ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8654695.png)
![1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene](/img/structure/B8654702.png)
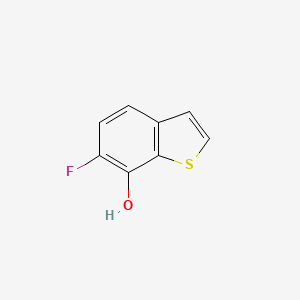
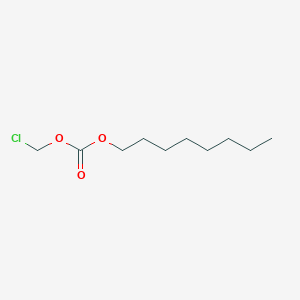
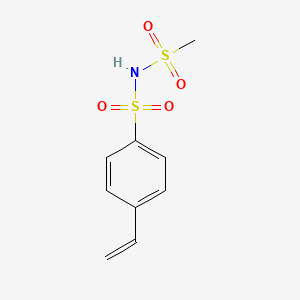
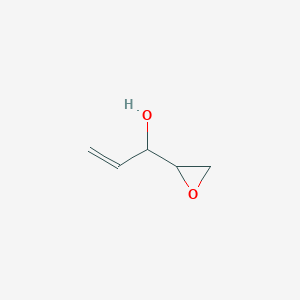
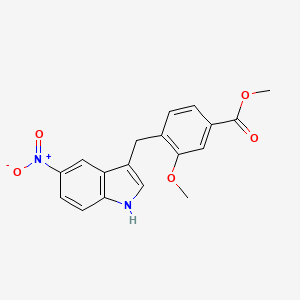
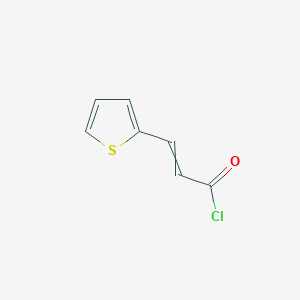
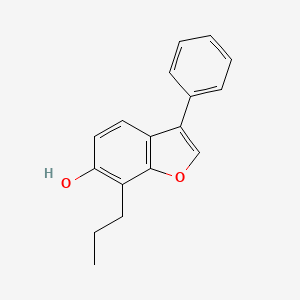
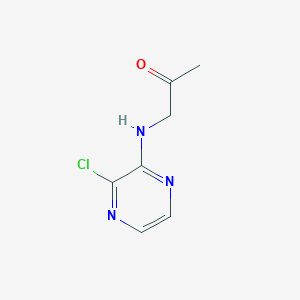
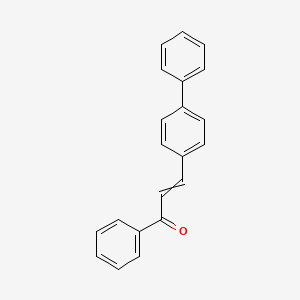
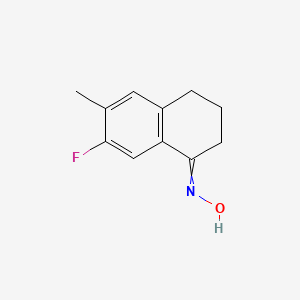
![1-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)-pyrrolidine](/img/structure/B8654783.png)
